Cas no 2034-22-2 (2,4,5-tribromo-1H-imidazole)
2,4,5-tribromo-1H-imidazole Chemical and Physical Properties
Names and Identifiers
-
- 2,4,5-Tribromoimidazole
- 1H-Imidazole, 2,4,5-tribromo-
- 2,4,5-tribromo-1H-imidazole
- 1H-Imidazole,2,4,5-tribromo
- 2,4,5-Tribrom-1H-imidazol
- EINECS 217-997-5
- Imidazole,2,4,5-tribromo
- tribromoimidazole
- Imidazole,2,4,5-tribromo- (7CI,8CI)
- NSC 514965
- Z1269217056
- AC-907/25014002
- UNII-50V0252S9A
- 2,5-Tribromoimidazole
- NSC-514965
- AS-15002
- 5-23-04-00465 (Beilstein Handbook Reference)
- AI3-62059
- CHEMBL363992
- 2,4,5-Tribromo-1H-imidazole #
- 2034-22-2
- AM20090155
- EN300-140762
- T2266
- W-107629
- CL2210
- AKOS015835021
- Imidazole,4,5-tribromo-
- 2,4,5-Tribromoimidazole, 97%
- NSC514965
- MFCD00005184
- BRN 0115314
- A4426
- DTXSID2022173
- AC-7522
- CS-W001961
- Imidazole, 2,4,5-tribromo-
- Q27893870
- 2,4,5-tribromo-imidazole
- NS00026589
- 1H-Imidazole,4,5-tribromo-
- SCHEMBL69879
- 2,4,5-tribromo imidazole
- FT-0609785
- 50V0252S9A
- DTXCID702173
- 217-997-5
-
- MDL: MFCD00005184
- Inchi: 1S/C3HBr3N2/c4-1-2(5)8-3(6)7-1/h(H,7,8)
- InChI Key: JCGGPCDDFXIVQB-UHFFFAOYSA-N
- SMILES: BrC1=C(N=C(N1)Br)Br
- BRN: 115314
Computed Properties
- Exact Mass: 301.76900
- Monoisotopic Mass: 301.768986
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 8
- Rotatable Bond Count: 0
- Complexity: 88.6
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 28.7
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: nothing
Experimental Properties
- Color/Form: powder
- Density: 3.8211 (rough estimate)
- Melting Point: 212°C(lit.)
- Boiling Point: 401.3 °C at 760 mmHg
- Flash Point: 196.5 °C
- Refractive Index: 1.6500 (estimate)
- PSA: 28.68000
- LogP: 2.69720
- Solubility: Insoluble
- Sensitiveness: Sensitive to air and light
2,4,5-tribromo-1H-imidazole Security Information
-
Symbol:
- Prompt:dangerous
- Signal Word:Danger
- Hazard Statement: H300,H311,H315,H319,H331,H335
- Warning Statement: P261,P264,P280,P301+P310,P305+P351+P338,P311
- Hazardous Material transportation number:UN 2811 6.1/PG 2
- WGK Germany:3
- Hazard Category Code: 23/24/25-36/37/38
- Safety Instruction: S22-S26-S36/37/39-S45
- RTECS:NI8660000
-
Hazardous Material Identification:
- Risk Phrases:R23/24/25; R36/37/38
- Packing Group:II
- Safety Term:6.1
- HazardClass:6.1
- PackingGroup:II
- Storage Condition:2-8°C
- Packing Group:II
- Hazard Level:6.1
2,4,5-tribromo-1H-imidazole Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | T102766-5g |
2,4,5-tribromo-1H-imidazole |
2034-22-2 | 98% | 5g |
¥73.90 | 2023-09-01 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | T102766-25g |
2,4,5-tribromo-1H-imidazole |
2034-22-2 | 98% | 25g |
¥235.90 | 2023-09-01 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | T102766-100g |
2,4,5-tribromo-1H-imidazole |
2034-22-2 | 98% | 100g |
¥906.90 | 2023-09-01 | |
| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | T2266-25G |
2,4,5-Tribromoimidazole |
2034-22-2 | >98.0%(T)(HPLC) | 25g |
¥510.00 | 2023-09-07 | |
| Chemenu | CM329484-100g |
2,4,5-tribromo-1H-imidazole |
2034-22-2 | 95+% | 100g |
$84 | 2021-08-18 | |
| Chemenu | CM329484-500g |
2,4,5-tribromo-1H-imidazole |
2034-22-2 | 95+% | 500g |
$335 | 2021-08-18 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R002751-100g |
2,4,5-tribromo-1H-imidazole |
2034-22-2 | 97% | 100g |
¥613 | 2024-05-25 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R002751-25g |
2,4,5-tribromo-1H-imidazole |
2034-22-2 | 97% | 25g |
¥156 | 2024-05-25 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R002751-5g |
2,4,5-tribromo-1H-imidazole |
2034-22-2 | 97% | 5g |
¥50 | 2024-05-25 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | T818720-100g |
2,4,5-Tribromoimidazole |
2034-22-2 | 97% | 100g |
286.00 | 2021-05-17 |
2,4,5-tribromo-1H-imidazole Suppliers
2,4,5-tribromo-1H-imidazole Related Literature
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1. Azoles. Part 4. Nucleophilic substitution reactions of halogenoimidazolesBrian Iddon,Nazir Khan,Bee Lan Lim J. Chem. Soc. Perkin Trans. 1 1987 1437
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2. Azoles. Part 6. A convenient synthesis of polysubstituted imidazoles from 1-protected 2,4,5-tribromoimidazolesBrian Iddon,Nazir Khan J. Chem. Soc. Perkin Trans. 1 1987 1453
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Sachio Horiuchi,Hiromi Minemawari,Shoji Ishibashi Mater. Horiz. 2023 10 2149
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4. Azoles. Part 5. Metal-halogen exchange reactions of polybromoimidazolesBrian Iddon,Nazir Khan J. Chem. Soc. Perkin Trans. 1 1987 1445
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5. Metal–halogen exchange reactions of mono- and poly-halogenoimidazolesBrian Iddon,Bee Lan Lim J. Chem. Soc. Perkin Trans. 1 1983 735
Additional information on 2,4,5-tribromo-1H-imidazole
Chemical Profile of 2,4,5-tribromo-1H-imidazole (CAS No. 2034-22-2)
2,4,5-tribromo-1H-imidazole, identified by its CAS number 2034-22-2, is a brominated heterocyclic compound that has garnered significant attention in the field of chemical biology and pharmaceutical research. This compound belongs to the imidazole family, a class of nitrogen-containing heterocycles that are widely recognized for their diverse biological activities and utility in drug development. The structural motif of 2,4,5-tribromo-1H-imidazole features three bromine atoms substituents at the 2, 4, and 5 positions of the imidazole ring, which imparts unique electronic and steric properties to the molecule. These properties make it a valuable scaffold for designing novel bioactive molecules with potential therapeutic applications.
The synthesis of 2,4,5-tribromo-1H-imidazole typically involves bromination reactions on a precursor imidazole derivative. The precise regioselectivity of bromination is critical to achieving the desired tri-substituted product. Advanced synthetic methodologies, such as electrophilic aromatic substitution under controlled conditions, have been employed to ensure high yields and purity. The compound’s stability under various reaction conditions makes it a versatile intermediate in organic synthesis, particularly in constructing more complex molecular architectures.
In recent years, 2,4,5-tribromo-1H-imidazole has been explored for its pharmacological potential. The bromine atoms introduce electrophilic centers that can participate in further functionalization, enabling the creation of derivatives with tailored biological activities. Preliminary studies have indicated that this compound exhibits inhibitory effects on certain enzymes and receptors, making it a promising candidate for drug discovery programs targeting neurological disorders and infectious diseases. The imidazole core is particularly relevant in medicinal chemistry due to its presence in numerous bioactive natural products and synthetic drugs.
One of the most compelling aspects of 2,4,5-tribromo-1H-imidazole is its role as a building block in the development of antiviral and anticancer agents. Researchers have leveraged its structural framework to design molecules that disrupt viral replication cycles or inhibit the proliferation of cancer cells. For instance, derivatives of 2,4,5-tribromo-1H-imidazole have shown promise in preclinical trials as inhibitors of kinases and other enzymes overexpressed in tumor cells. The bromine substituents enhance binding affinity by allowing for multiple hydrogen bonding interactions with target proteins.
The chemical reactivity of 2,4,5-tribromo-1H-imidazole also facilitates its use in material science applications. For example, it can be incorporated into polymers or coatings to impart flame-retardant properties due to the electron-withdrawing nature of bromine atoms. This application aligns with global efforts to develop sustainable and safer materials for industrial use. Additionally, the compound’s ability to undergo cross-coupling reactions makes it valuable in synthesizing complex organic molecules used in dyes and electronic materials.
Recent advancements in computational chemistry have further enhanced the understanding of 2,4,5-tribromo-1H-imidazole’s interactions with biological targets. Molecular docking studies have revealed that this compound can bind to specific pockets on enzymes and receptors with high specificity. These insights have guided the design of next-generation analogs with improved pharmacokinetic profiles. The integration of machine learning algorithms has expedited the process of identifying lead compounds derived from 2,4,5-tribromo-1H-imidazole, significantly reducing the time required for drug discovery pipelines.
The environmental impact of using 2,4,5-tribromo-1H-imidazole as a chemical intermediate has also been carefully evaluated. While brominated compounds are known for their persistence in certain ecosystems, modern synthetic protocols emphasize green chemistry principles to minimize waste and hazardous byproducts. Efforts are underway to develop more sustainable methods for producing 2,4,5-tribromo-1H-imidazole, including catalytic processes that reduce energy consumption and reliance on toxic reagents.
In conclusion,2,4,5-tribromo-1H-imidazole (CAS No. 2034-22-2) represents a multifaceted compound with broad applications across pharmaceuticals and materials science. Its unique structural features and reactivity make it an indispensable tool for researchers seeking innovative solutions in drug development and advanced material design. As scientific understanding progresses,2-Hydroxyisobutyric acid will undoubtedly continue to play a pivotal role in shaping future advancements within these fields.
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